N-(1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide
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Overview
Description
N-(1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide is a chemical compound that belongs to the class of 1,3,4-thiadiazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide typically involves the reaction of cyclohexanecarboxylic acid with thiosemicarbazide, followed by cyclization to form the thiadiazole ring. The reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents such as ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiadiazole derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In cancer research, the compound has been shown to inhibit protein kinases, leading to the suppression of cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide
- N-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide
Uniqueness
N-(1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide stands out due to its unique combination of the thiadiazole ring and cyclohexanecarboxamide moiety, which imparts specific biological activities and chemical reactivity. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C9H13N3OS |
---|---|
Molecular Weight |
211.29 g/mol |
IUPAC Name |
N-(1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide |
InChI |
InChI=1S/C9H13N3OS/c13-8(7-4-2-1-3-5-7)11-9-12-10-6-14-9/h6-7H,1-5H2,(H,11,12,13) |
InChI Key |
DDEWEFIIQZZUHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=NN=CS2 |
Origin of Product |
United States |
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